4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
Description
4-(1H-Pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide (CAS RN: 2034513-21-6; molecular formula: C₁₈H₁₅N₃O₂S₃) is a benzenesulfonamide derivative featuring a pyrazole ring at the 4-position and a bis-thiophene-substituted methyl group at the sulfonamide nitrogen (Figure 1). This compound’s structure combines sulfonamide’s classical pharmacophoric role with heterocyclic thiophene and pyrazole moieties, which are known to enhance bioactivity, particularly in antimicrobial, anticancer, and enzyme-targeted applications .
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c22-26(23,16-6-4-15(5-7-16)21-10-2-9-19-21)20-18(14-8-12-24-13-14)17-3-1-11-25-17/h1-13,18,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIKMUQUEWCUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole-Substituted Benzenesulfonyl Chloride Intermediate
The benzenesulfonyl chloride core functionalized with a pyrazole group serves as the foundational intermediate. As detailed in US Patent 5,466,823A, pyrazole rings are typically synthesized via cyclocondensation of diketones with hydrazines. For this compound, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride is prepared as follows:
Diketone Formation :
Ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to form 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This step employs a Claisen-Schmidt condensation mechanism, facilitated by a base-mediated nucleophilic attack.Pyrazole Cyclization :
The diketone intermediate is treated with hydrazine hydrochloride in ethanol under reflux. This induces cyclization, yielding 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene. Regioselectivity is controlled by steric and electronic factors, favoring substitution at the less hindered position.Sulfonation :
Chlorosulfonic acid is introduced to the pyrazole-substituted benzene under anhydrous conditions, yielding the sulfonyl chloride derivative. Reaction temperatures are maintained below 0°C to prevent decomposition.
Preparation of (Thiophen-2-yl)(Thiophen-3-yl)methylamine
The amine component, (thiophen-2-yl)(thiophen-3-yl)methylamine, is synthesized via a two-step alkylation process:
Thiophene Methanol Synthesis :
Thiophen-2-ylmethanol and thiophen-3-ylmethanol are prepared independently through reduction of their corresponding carboxylic acids using lithium aluminum hydride (LiAlH4).Coupling Reaction :
A nucleophilic substitution reaction links the thiophene moieties. Thiophen-2-ylmethanol reacts with thiophen-3-ylmethyl bromide in the presence of a base (e.g., potassium carbonate), forming (thiophen-2-yl)(thiophen-3-yl)methanol. Subsequent treatment with thionyl chloride converts the alcohol to a chloride, which undergoes amination using aqueous ammonia to yield the target amine.
Sulfonamide Coupling
The final step involves coupling the sulfonyl chloride with the amine to form the sulfonamide bond:
Reaction Conditions :
A solution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in dry dichloromethane is added dropwise to (thiophen-2-yl)(thiophen-3-yl)methylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions.Purification :
The crude product is washed with dilute hydrochloric acid to remove unreacted amine, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity.
Analytical Characterization
Key spectroscopic data for intermediates and the final compound are summarized below:
Yield Optimization and Challenges
- Pyrazole Cyclization : Yields for this step range from 60–70%, limited by competing regioisomer formation.
- Sulfonamide Coupling : Achieving >80% yield requires strict moisture control to prevent hydrolysis of the sulfonyl chloride.
- Thiophene Functionalization : Steric hindrance between thiophene rings necessitates extended reaction times (24–48 hours) for complete alkylation.
Alternative Synthetic Routes
Pd-Catalyzed Cross-Coupling :
Suzuki-Miyaura coupling could link pre-synthesized pyrazole and thiophene segments to a benzene ring, though this method is less cost-effective for large-scale production.One-Pot Synthesis :
A patent by Google describes a one-pot approach where all components are reacted sequentially without isolation, reducing purification steps but requiring precise stoichiometric control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Sulfonamide Hybrids with Anticancer Activity
Compound 59 [(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide]
- Structural Features: Thiophene-linked enaminone chain and thiazole substituent.
- Activity : Demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ comparable to doxorubicin) .
- Comparison: The target compound lacks the enaminone chain and thiazole group but incorporates a bis-thiophene methyl group.
Compound 85 [N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide]
Celecoxib-Based Derivatives with Anti-Inflammatory and Anticancer Properties
Celecoxib Derivatives 1a–e
- Structural Features : Trifluoromethyl-pyrazole and 4-methylphenyl groups (e.g., N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).
- Activity: Screened by the NIH for anticancer activity against 60 human tumor cell lines, with COX-2 inhibition noted .
- Comparison: The target compound lacks the trifluoromethyl group and aryl substituents critical for COX-2 binding but retains the pyrazole-sulfonamide scaffold. This suggests divergent therapeutic applications, possibly favoring non-COX targets.
Thiadiazole-Linked Pyrazole Sulfonamides
Compounds 6a–o [4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives]
Anthrax Lethal Factor (LF) Inhibitors
Compounds 76–93 [N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) derivatives]
- Structural Features : Varied sulfonamide substituents, including pyrimidine, oxadiazole, and dihydrobenzofuran.
- Activity : Key structure-activity relationship (SAR) studies revealed that electron-deficient aromatic systems (e.g., pyrimidine) enhance LF inhibition .
- Comparison : The target compound’s bis-thiophene system provides electron-rich aromaticity, which may reduce LF affinity but improve solubility and metabolic stability.
Data Table: Key Structural and Functional Comparisons
Critical Analysis and Research Implications
- Electronic and Steric Effects : The bis-thiophene group in the target compound increases electron density and steric bulk compared to analogs like Compound 59 or 85, which may influence target selectivity and pharmacokinetics.
- Future Directions : Synthesis and screening against LF, COX-2, and cancer cell lines are recommended to validate hypotheses derived from SAR trends in cited studies.
Biological Activity
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide (CAS Number: 2034513-21-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of antileishmanial and anticancer properties. This article synthesizes available research findings, including molecular modeling, cytotoxicity, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.
Molecular Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 401.5 g/mol. The compound features a complex structure that incorporates pyrazole and thiophene moieties, which are known to influence its biological interactions.
Antileishmanial Activity
Research has demonstrated that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit significant antileishmanial activity against Leishmania infantum and Leishmania amazonensis. In a study comparing various compounds, two derivatives displayed IC values of 0.059 mM and 0.065 mM against L. infantum, which were comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound | Target Parasite | IC (mM) |
|---|---|---|
| 3b | L. amazonensis | 0.070 |
| 3e | L. amazonensis | 0.072 |
| - | L. infantum | 0.059 |
| - | L. infantum | 0.065 |
Cytotoxicity Profile
The cytotoxicity of these compounds was evaluated against mammalian cell lines, revealing that while some derivatives showed potent antileishmanial effects, they also exhibited varying degrees of cytotoxicity. The goal was to optimize the balance between efficacy against the parasite and safety for human cells .
The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets within the parasite's metabolic pathways. The incorporation of thiophene rings is believed to enhance binding affinity and selectivity towards the target enzymes or receptors involved in the survival and replication of Leishmania species .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in electronic properties and lipophilicity significantly impact the biological activity of these compounds. For instance, variations in substituents on the thiophene rings can lead to enhanced interactions with the target sites, thereby improving their efficacy as antileishmanial agents .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced membrane permeability |
| Electron-withdrawing groups | Improved binding affinity |
| Alkyl substitutions | Altered pharmacokinetics |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one compound demonstrated significant activity against both promastigote forms of L. infantum and L. amazonensis. The study highlighted the potential for developing new therapeutic agents based on this scaffold, emphasizing the need for further in vivo studies to validate these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
